molecular formula C17H23FN4O2S B4545920 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B4545920
M. Wt: 366.5 g/mol
InChI Key: OEMMCHQXUBLVBI-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide . The final step involves the coupling of the sulfonylated pyrazole with 4-(4-fluorobenzyl)piperazine under conditions that facilitate nucleophilic substitution, such as the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring would ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorobenzyl)piperazine
  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-bromobenzyl)piperazine
  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine

Uniqueness

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-10-8-20(9-11-21)13-15-4-6-16(18)7-5-15/h4-7,12H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMMCHQXUBLVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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